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Executive Summary

AL002 is a humanized monoclonal IgG1 antibody designed to function as an agonist for the
Triggering Receptor Expressed on myeloid cells 2 (TREM2), a key microglial surface receptor
implicated in the pathogenesis of Alzheimer's disease (AD). The therapeutic hypothesis is that
by activating TREM2, AL002 can enhance the neuroprotective functions of microglia, including
phagocytosis of pathological protein aggregates and modulation of the neuroinflammatory
environment. Preclinical studies in animal models demonstrated target engagement and
downstream pathway activation, leading to reduced amyloid pathology and improved neuronal
health. A Phase 1 clinical trial in healthy volunteers showed that AL002 was well-tolerated and
demonstrated proof-of-mechanism through dose-dependent changes in cerebrospinal fluid
(CSF) biomarkers. However, the subsequent Phase 2 INVOKE-2 trial in patients with early AD
did not meet its primary endpoint of slowing clinical decline, raising important questions about
the therapeutic potential of this mechanism in established disease. This guide provides an in-
depth technical overview of AL002's mechanism of action, summarizing the key preclinical and
clinical data, and detailing the experimental protocols that form the basis of our current
understanding.

Core Mechanism of Action: TREM2 Agonism

AL002 targets TREMZ2, a receptor expressed on the surface of microglia, the resident immune
cells of the central nervous system.[1] Genetic evidence strongly links variants of the TREM2
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gene to an increased risk of developing late-onset Alzheimer's disease.[2] These risk variants
often impair the receptor's signaling capacity. AL002 is designed to counteract this by binding
to TREM2 and stimulating its signaling cascade, thereby augmenting microglial function.[3][4]

The proposed mechanism involves the following key steps:

» Binding and Receptor Clustering: AL002 binds to the extracellular domain of TREM2,
promoting receptor clustering on the microglial cell surface.

» DAP12 Phosphorylation: TREM2 forms a complex with the transmembrane adapter protein,
DNAX-activating protein of 12 kDa (DAP12). Upon AL002-mediated activation, the
immunoreceptor tyrosine-based activation motifs (ITAMs) on DAP12 become
phosphorylated.[5]

o Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the
spleen tyrosine kinase (Syk). This recruitment leads to the activation of Syk.[5][6]

o Downstream Signaling: Activated Syk initiates a cascade of downstream signaling events,
most notably involving the activation of the phosphoinositide 3-kinase (PI3K) pathway.[2][5]

e Functional Consequences: This signaling cascade is believed to promote several beneficial
microglial functions:

o Enhanced Survival and Proliferation: Promoting the overall health and expansion of the
microglial population.[5][6]

o Increased Phagocytosis: Augmenting the capacity of microglia to engulf and clear cellular
debris and pathological proteins, such as amyloid-beta (AB) plaques.[2]

o Modulation of Inflammatory Response: Regulating the secretion of cytokines and other
inflammatory mediators.[6]

Signaling Pathway Diagram
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Caption: AL002 binds to TREM2, leading to DAP12 phosphorylation, Syk activation, and
enhanced microglial function.

Preclinical Data

The therapeutic rationale for AL002 was supported by a series of preclinical experiments in
both mouse models of AD and non-human primates.

Studies in Alzheimer's Disease Mouse Models

A preclinical variant of AL002, known as AL002c, was tested in 5XFAD transgenic mice that
also expressed human TREM2. These studies were crucial for establishing in vivo proof-of-
concept.

Table 1: Summary of Key Quantitative Findings in 5XFAD Mouse Models
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Parameter Experimental Detail Result Citation
Induced microglial
) proliferation in both
Acute systemic
) ) ) ) o ) human TREM2
Microglial Proliferation  administration of ) [6]
common variant (CV)
AL0O2c. .
and R47H variant
mice.
Reduced filamentous
) ApB plagues and
Chronic treatment (30 )
] neurite dystrophy
Amyloid Pathology mg/kg weekly for 12 ] [6]
surrounding plaques.
weeks). )
Did not alter total AP
plague load.
o Significantly reduced
Quantification of N-
) the number, coverage,
] terminus-APP+
Neurite Dystrophy and volume of [6]

neurites around

plagues.

dystrophic neurites

per plaque.

Behavioral Outcomes

Elevated Plus Maze
(EPM) test after 10

weeks of treatment.

Normalized anxiety-
like behavior in
5XFAD mice towards

wild-type levels.

[6]

Inflammatory

Response

Single-cell RNA
sequencing of

microglia.

Tempered the
microglial
inflammatory
[6]
response after
prolonged

administration.

Studies in Cynomolgus Monkeys

To assess safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a species closer to

humans, AL002 was evaluated in healthy cynomolgus monkeys.
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Table 2: Summary of Key Findings in Cynomolgus Monkeys

Parameter

Experimental Detail

Result

Citation

Safety & Tolerability

Weekly intravenous
(IV) injections up to
250 mg/kg for 4
weeks.

Well-tolerated with no
ALOO2-related
adverse effects

observed.

[7]

Target Engagement
(CSF sTREM2)

Measurement of
soluble TREM2
(STREM2) in CSF.

Dose-dependent
decrease in CSF
STREMZ2, indicating
target engagement in
the CNS.

[7]

Target Engagement
(Brain TREM2)

Measurement of total
TREMZ2 in brain tissue

post-mortem.

Dose-dependent
decrease in total
TREM2 in the
hippocampus and

frontal cortex.

[7]

Biomarker Response
(CSF)

Proteomic analysis
(SomaScan) of CSF.

Dose-dependent

increase in

biomarkers of TREM2

signaling, including
SPP1 (Osteopontin)
and IL1RN.

Clinical Trial Data
Phase 1 INVOKE-1 Study in Healthy Volunteers

The first-in-human study, INVOKE-1, was a randomized, double-blind, placebo-controlled trial

designed to assess the safety, tolerability, PK, and PD of single ascending doses of AL002 in

healthy adult volunteers.[7][8]

Table 3: Summary of Phase 1 INVOKE-1 Study Results
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Parameter Experimental Detail Result Citation
Study Population 64 healthy volunteers.  N/A [7]
Single ascending
_ intravenous doses
Dosing ) N/A [6]
ranging from 0.003 to
60 mg/kg.
Generally safe and
well-tolerated with no
N Monitored for adverse
Safety & Tolerability treatment-related [7]
events over 12 weeks. ]
serious adverse
events.
Dose-dependent
reduction of STREM2
Measurement of in CSF, demonstrating
Target Engagement STREM2 in CSF at brain target 61171
(CSF sTREM2) multiple timepoints engagement. The
post-dose. reduction persisted for
at least 30 days in the
highest dose group.
Dose-dependent
increases in CSF
] Measurement of levels of CSF1R,
Pharmacodynamic ) ) o
microglial activity SPP1, and IL1RN, [7]
Response (CSF) ) ) ) o
biomarkers in CSF. suggesting activation
of the TREM2
pathway.
Half-life in blood was
Measurement of 8 to 9 days. CSF
Pharmacokinetics ALO002 in blood and penetration was [6]

CSF.

approximately 0.17%
to 0.28%.

Phase 2 INVOKE-2 Study in Early Alzheimer's Disease
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The INVOKE-2 trial was a Phase 2, randomized, double-blind, placebo-controlled study to

evaluate the efficacy and safety of AL002 in individuals with early-stage AD. Despite

demonstrating sustained target engagement and pharmacodynamic responses indicative of

microglial activation, the trial did not achieve its clinical goals.

Table 4: Summary of Phase 2 INVOKE-2 Study Results

Parameter Experimental Detail Result Citation
Failed to meet. No
Clinical Dementia o )
] ] ) significant slowing of
Primary Endpoint Rating Sum of Boxes o ] [6]
clinical progression
(CDR®-SB).
compared to placebo.
] Secondary clinical and  No treatment benefits
Secondary Endpoints ] [6]
functional outcomes. observed.
No significant effects
Alzheimer's fluid on fluid biomarkers
Biomarker Endpoints biomarkers and and no treatment- [6]

amyloid PET imaging.

related reduction in

brain amyloid levels.

Safety

MRI monitoring.

Amyloid-related
imaging abnormalities
(ARIA) were

o [6]
observed, primarily in
participants treated
with ALO02.

Experimental Protocols
Animal Models

o 5XFAD Mouse Model: Mice used in the preclinical efficacy studies were 5XFAD transgenic

mice backcrossed to mice with a knock-out of the endogenous mouse TREM2 gene and a

knock-in of the human TREM2 common variant (CV) or the R47H risk variant. Chronic

treatment involved weekly intraperitoneal (i.p.) injections of 30 mg/kg AL002c or human IgG

control for 12 weeks, starting at 5 months of age.[6]
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Cynomolgus Monkeys: Healthy, adult cynomolgus monkeys were used for toxicology and
PK/PD studies. Dosing was administered via intravenous infusion weekly for 4 weeks at
doses up to 250 mg/kg.[7][9]

Key Methodologies

Immunohistochemistry (IHC): Brain sections from 5XFAD mice were stained with anti-Af3
antibody (clone 6E10) to detect total plaques and methoxy-X04 to label fibrillar, filamentous
plaques. Dystrophic neurites were identified by staining for the N-terminus of Amyloid
Precursor Protein (APP).[6]

Single-Cell RNA Sequencing (scRNA-seq): For microglial gene expression analysis, CD45+
cells were isolated from the brains of treated mice and subjected to sScCRNA-seq to
characterize different microglial subpopulations and their transcriptional changes in response
to AL002c.[6]

Behavioral Testing: The Elevated Plus Maze (EPM) was used to assess anxiety-like behavior
in mice. The test measures the time spent and entries into the open versus closed arms of
the maze.[6]

Biomarker Analysis (CSF): Soluble TREM2 levels in human and monkey CSF were
measured using validated immunoassays. A broader panel of protein biomarkers in CSF,
including SPP1, IL1IRN, and CSF1R, was quantified using the SomaScan® proteomics
platform, which utilizes modified aptamers to measure thousands of proteins simultaneously.

[7]

Experimental Workflow Diagram
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Caption: Workflow of AL002 from preclinical evaluation in animal models to clinical trials in
humans.

Conclusion and Future Directions

AL002 successfully demonstrated its proposed mechanism of action, engaging the TREM2
target in the central nervous system and activating downstream microglial pathways in both
preclinical models and humans. While the preclinical data suggested a potential disease-
modifying effect, particularly in reducing neurite dystrophy, these findings did not translate into
clinical benefit in the Phase 2 INVOKE-2 study for patients with early Alzheimer's disease.

The discrepancy between the promising preclinical and Phase 1 data and the negative Phase 2
outcome highlights the complexities of translating microglial modulation into clinical efficacy.
Several factors may have contributed to this result, including the timing of intervention, the
specific stage of microglial activation in patients, and the overall contribution of TREM2
activation to the multifaceted pathology of established Alzheimer's disease. The observation of
ARIA in treated patients also underscores the potential safety considerations of activating
microglial responses in a brain with significant amyloid pathology. Further analysis of the
comprehensive dataset from the INVOKE-2 trial will be crucial for a deeper understanding of
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TREM2 biology and for guiding future therapeutic strategies targeting microglia in
neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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